Source: Propionic acid is produced naturally in the rumen of ruminant animals as a major end-product of microbial fermentation of carbohydrates []. Industrially, it is produced through various methods, including the hydroformylation of ethylene to propionaldehyde followed by oxidation [].
Role in Scientific Research: Propionic acid is a versatile molecule with diverse applications in scientific research. It serves as a model compound for studying chemical reactions, a potential therapeutic agent in various disease models, and a preservative in food and agriculture [, , , , , , , ].
Synthesis Analysis
Chemical Synthesis: One method for synthesizing propionic acid involves the Reppe reaction, where ethylene is hydrocarboxylated using a ruthenium(II) carbonyl complex catalyst in the presence of water, carbon monoxide, and a hydrogensulfate salt (sodium or tetrabutylammonium) []. This reaction proceeds under water-gas shift conditions and exhibits high selectivity towards propionic acid.
Biological Synthesis: Propionic acid can be produced through fermentation processes utilizing bacteria such as Propionibacterium freudenreichii and Propionibacterium acidipropionici [, , ]. These bacteria utilize various carbon sources like glucose, whey permeate, and glycerol to produce propionic acid as a metabolic byproduct.
Chemical Reactions Analysis
Esterification: Propionic acid readily undergoes esterification reactions with alcohols to form esters, such as benzyl propionate []. These reactions typically require an acid catalyst and heat.
Condensation: Propionic acid can participate in condensation reactions with formaldehyde to yield methacrylic acid and methyl methacrylate []. This reaction is catalyzed by silica-supported boron-phosphorus-oxide catalysts.
Mechanism of Action
GPR43 Activation: Propionic acid can activate the G protein-coupled receptor 43 (GPR43), which is expressed on various immune cells []. This activation modulates immune responses and reduces inflammation in models of lung injury.
Metabolic Modulation: As a metabolic intermediate, propionic acid can influence energy metabolism, particularly in the liver. It contributes to gluconeogenesis, the process of glucose production from non-carbohydrate sources [].
Applications
Food Preservative: Propionic acid is widely used as a preservative in food products like bread and baked goods to inhibit mold growth and extend shelf life [, ]. Its salts, such as calcium propionate and sodium propionate, are also commonly employed for this purpose.
Animal Feed Additive: Propionic acid is added to animal feed to prevent spoilage and improve feed efficiency []. It acts as a mold inhibitor and can enhance nutrient utilization in livestock.
Chemical Intermediate: Propionic acid serves as a precursor for synthesizing various chemicals, including polymers, herbicides, and pharmaceuticals [].
Potential Therapeutic Applications: Research suggests that propionic acid may have therapeutic benefits in various conditions:
Lung Injury: Propionic acid supplementation protects against zinc oxide nanoparticles-induced lung injury by modulating the gut microbiome and reducing inflammation [].
Metabolic Disorders: As a gluconeogenic substrate, propionic acid may have applications in managing metabolic disorders like diabetes [].
Neurological Disorders: While requiring further investigation, studies suggest that propionic acid may influence neurotransmitter systems and potentially impact neurological function [].
Silage Preservation: Propionic acid is applied to silage, fermented high-moisture stored fodder, to prevent spoilage and preserve its nutritional value [, , ].
Properties
CAS Number
79-09-4
Product Name
Propionic acid
IUPAC Name
propanoic acid
Molecular Formula
C3H6O2 C3H6O2 CH3CH2COOH
Molecular Weight
74.08 g/mol
InChI
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)
InChI Key
XBDQKXXYIPTUBI-UHFFFAOYSA-N
SMILES
CCC(=O)O
Solubility
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) For more Solubility (Complete) data for PROPIONIC ACID (6 total), please visit the HSDB record page. Sol in alcohol, ether, chloroform. Miscible with ethanol; soluble in diethyl ether; slightly soluble in chloroform In water, 1.0X10+6 mg/L at 25 °C /miscible/ 1000.0 mg/mL Solubility in water: very soluble miscible with water, alcohol, organic solvents Miscible
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rifamycin SV is a member of the class of rifamycins that exhibits antibiotic and antitubercular properties. It has a role as a bacterial metabolite, an antimicrobial agent and an antitubercular agent. It is a member of rifamycins, an acetate ester, a cyclic ketal, a lactam, a macrocycle, a polyphenol and an organic heterotetracyclic compound. It is a conjugate acid of a rifamycin SV(1-). Rifamycin is the prime member of the rifamycin family which are represented by drugs that are a product of fermentation from the gram-positive bacterium Amycolatopsis mediterranei, also known as Streptomyces mediterranei. The parent compound of rifamycin was rifamycin B which was originally obtained as a main product in the presence of diethylbarburitic acid. Some small modifications where performed in this inactive compound and with the creation of rifamycin SV there was the first antibiotic used intravenously for the treatment of tuberculosis. Rifamycin has had several direct derivative products such as rifamycin SV, rifaximin, rifampin and rifamycin CV. All of the derivatives have slight different physicochemical properties when compared to the parent structure. Rifamycin was further developed by Cosmo Technologies Ltd and approved in November 16, 2018 by the FDA as a prescription drug after being granted the designation of Qualified Infectious Disease Product which allowed it to have a status a priority review. This drug was also sent for review to the EMA in 2015 by Dr. Falk Pharma Gmbh and it was granted a waiver for the tested conditions. Rifamycin is a Rifamycin Antibacterial. Rifamycin is a nonabsorbable rifampin-like antibacterial agent that is used as treatment of travelers’ diarrhea. Rifamycin has minimal oral absorption and has not been implicated in causing liver test abnormalities or clinically apparent liver injury. Rifamycin is a natural product found in Amycolatopsis mediterranei and Salinispora arenicola with data available. Rifamycin is a natural antibiotic produced by Streptomyces mediterranei, Rifamycin (Ansamycin Family) is a commonly used antimycobacterial drug that inhibits prokaryotic DNA-dependent RNA synthesis and protein synthesis; it blocks RNA-polymerase transcription initiation. Rifamycin has an activity spectrum against Gram-positive and Gram-negative bacteria, but is mainly used against Mycobacterium sp. (especially M. tuberculosis) in association with other agents to overcome resistance. (NCI04) A group of ANTI-BACTERIAL AGENTS characterized by a chromophoric naphthohydroquinone group spanned by an aliphatic bridge not previously found in other known ANTI-BACTERIAL AGENTS. They have been isolated from fermentation broths of Streptomyces mediterranei. See also: Rifamycin Sodium (has salt form).
Rifapentine is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of active tuberculosis (TB) of the lungs. (Active TB is also called TB disease.) Rifapentine is also FDA-approved for the treatment of latent TB infection to prevent the infection from advancing to active TB disease. TB can be an opportunistic infection (OI) of HIV.
Rifapentine is an antibiotic drug used in the treatment of tuberculosis. It inhibits DNA-dependent RNA polymerase activity in susceptible cells. Specifically, it interacts with bacterial RNA polymerase but does not inhibit the mammalian enzyme. Rifapentine is a rifamycin antibiotic that is similar in structure and activity to rifampin and rifabutin and that is used in combination with other agents as therapy of tuberculosis, particularly in once or twice weekly regimens. Rifapentine is associated with transient and asymptomatic elevations in serum aminotransferase and is a likely cause of clinically apparent acute liver injury. Rifapentine is a long-acting, cyclopentyl-substituted derivative of rifamycin used to treat mycobacterium infections.
Rifaximin is a semisynthetic, rifamycin-based non-systemic antibiotic, meaning that the drug will not pass the gastrointestinal wall into the circulation as is common for other types of orally administered antibiotics. It has multiple indications and is used in treatment of traveller's diarrhea caused by E. coli; reduction in risk of overt hepatic encephalopathy recurrence; as well as diarrhea-predominant irritable bowel syndrome (IBS-D) in adult women and men. It is marketed under the brand name Xifaxan by Salix Pharmaceuticals. Rifaximin is a nonabsorbable antibiotic that is used as treatment and prevention of travelers’ diarrhea and, in higher doses, for prevention of hepatic encephalopathy in patients with advanced liver disease and to treat diarrhea in patients with irritable bowel syndrome. Rifaximin has minimal oral absorption and has not been implicated in causing liver test abnormalities or clinically apparent liver injury. Rifaximin is an orally administered, semi-synthetic, nonsystemic antibiotic derived from rifamycin SV with antibacterial activity. Rifaximin binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis and bacterial cell growth. As rifaximin is not well absorbed, its antibacterial activity is largely localized to the gastrointestinal tract. A synthetic rifamycin derivative and anti-bacterial agent that is used for the treatment of GASTROENTERITIS caused by ESCHERICHIA COLI INFECTIONS. It may also be used in the treatment of HEPATIC ENCEPHALOPATHY.
ON-01910 is a potent, non-ATP-competitive inhibitor of polo-like kinase 1 (Plk1; IC50 = 9 nM), a serine/threonine protein kinase involved in the regulation of cell cycling. It induces apoptosis in a wide array of tumor cell lines (GI50 = 50-200 nM) and blocks the growth of multidrug resistant cancer cell lines. ON-01910 is active in vivo when administered intraperitoneally and synergizes with chemotherapeutic agents, preventing tumor growth or abolishing tumors in human xenograft nude mouse models. Rigosertib Sodium is the sodium salt form of rigosertib, a synthetic benzyl styryl sulfone analogue and Ras mimetic, with potential antineoplastic activity. Upon administration, rigosertib targets and binds to Ras-binding domain (RBD) found in many Ras effector proteins, including Raf kinase and phosphatidylinositol 3-kinase (PI3K). This prevents Ras from binding to its targets and inhibits Ras-mediated signaling pathways, including Ras/Raf/Erk, Ras/CRAF/polo-like kinase1 (Plk1), and Ras/ PI3K/Akt signaling pathways. This induces cell cycle arrest and apoptosis and inhibits proliferation in a variety of susceptible tumor cells. Rigosertib sodium is the sodium salt of rigosertib. It is an anti-cancer agent which has been granted Orphan Drug Designation by the FDA for use in patients with myelodysplastic syndromes (MDS). It has a role as a microtubule-destabilising agent, an antineoplastic agent, an EC 2.7. 1.21 (polo kinase) inhibitor and an apoptosis inducer. It contains a rigosertib(1-).
Rilapladib is the third genomics-derived small molecule drug arising from the Human Genome Sciences-GlaxoSmithKline collaboration to enter clinical development. It is a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques.